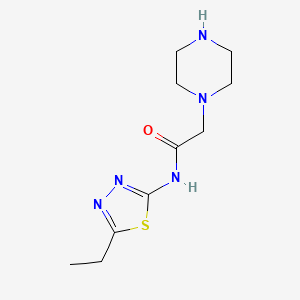![molecular formula C16H10ClN3O2 B15211515 1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione CAS No. 62707-35-1](/img/structure/B15211515.png)
1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which combines an imidazole ring fused with a quinazoline moiety, and a chlorophenyl group attached to the imidazole ring. The presence of these functional groups imparts distinctive chemical and biological properties to the compound.
準備方法
The synthesis of 1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Fusion with the quinazoline moiety: The imidazole intermediate is then reacted with a quinazoline derivative under specific conditions to form the fused ring system.
Introduction of the chlorophenyl group: The final step involves the substitution reaction where a chlorophenyl group is introduced to the imidazole ring.
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
化学反応の分析
1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
類似化合物との比較
1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione can be compared with other similar compounds, such as:
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile: This compound shares the imidazole and chlorophenyl groups but has a different fused ring system.
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds have a similar fused ring structure but differ in the specific functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, which make it a valuable compound for various research applications.
特性
CAS番号 |
62707-35-1 |
|---|---|
分子式 |
C16H10ClN3O2 |
分子量 |
311.72 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3H-imidazo[2,1-b]quinazoline-2,5-dione |
InChI |
InChI=1S/C16H10ClN3O2/c17-10-5-7-11(8-6-10)20-14(21)9-19-15(22)12-3-1-2-4-13(12)18-16(19)20/h1-8H,9H2 |
InChIキー |
MXTMDDGFYJGNLH-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C2=NC3=CC=CC=C3C(=O)N21)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15211446.png)






![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid](/img/structure/B15211481.png)




![2-[2-(Cyclopenta-1,3-dien-1-yl)propyl]-5-(methylsulfanyl)furan](/img/structure/B15211512.png)
